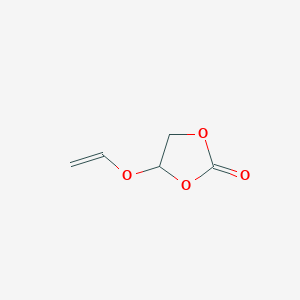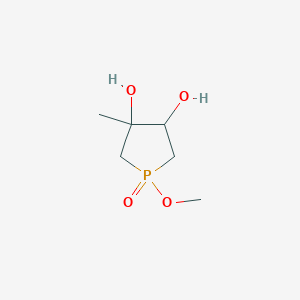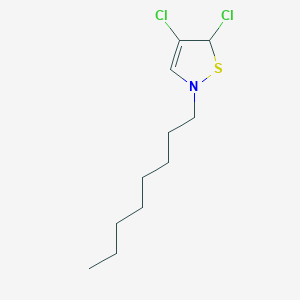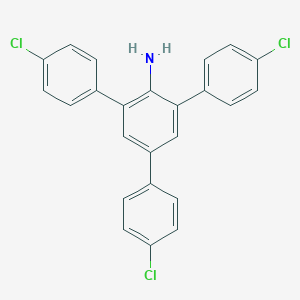![molecular formula C26H35NO3 B12559242 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 146583-34-8](/img/structure/B12559242.png)
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further substituted with a nitrophenyl ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:
Formation of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Nitrobenzaldehyde Intermediate: This step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves the condensation of the dodecyloxybenzene intermediate with the nitrobenzaldehyde intermediate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ethenyl group can be oxidized to form an epoxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: m-Chloroperbenzoic acid.
Substitution: Alkyl or aryl halides, bases such as sodium hydride.
Major Products Formed:
Reduction: 1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.
Oxidation: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)epoxy]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices such as OLEDs and OPVs.
Biological Imaging: Acts as a fluorescent probe, emitting light upon excitation and allowing visualization of biological structures.
Molecular Targets and Pathways:
Charge Transport: Interacts with other organic molecules to form conductive pathways in electronic devices.
Fluorescent Probing: Binds to specific biological molecules, enabling their detection through fluorescence.
Comparación Con Compuestos Similares
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can be compared with similar compounds such as:
1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties.
1-(Dodecyloxy)-4-[2-(4-methoxyphenyl)ethenyl]benzene: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.
Uniqueness: The presence of both the dodecyloxy and nitrophenyl ethenyl groups in this compound imparts unique electronic and optical properties, making it particularly valuable in the fields of materials science and organic electronics.
Propiedades
Número CAS |
146583-34-8 |
|---|---|
Fórmula molecular |
C26H35NO3 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
1-[2-(4-dodecoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-8-9-10-11-22-30-26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)27(28)29/h12-21H,2-11,22H2,1H3 |
Clave InChI |
JHMRVCBQMQGAPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)





